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1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a cyclopentane ring, a hydroxyl group attached to a phenyl ring, and a cyano group. Its molecular formula is , and it has a molecular weight of approximately 185.24 g/mol. The presence of the hydroxyl group on the phenyl ring significantly influences its chemical behavior and biological activity.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile has been studied for its potential biological activities. It may exhibit interactions with various biomolecules, influencing enzymatic pathways or receptor activities. Research suggests that compounds with similar structures often show pharmacological properties, making this compound of interest in medicinal chemistry.
The synthesis of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile can be achieved through several methods:
Industrial production may utilize continuous flow reactors to enhance yield and efficiency.
This compound has potential applications in:
Studies on the interactions of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile with biomolecules are ongoing. Its ability to participate in hydrogen bonding due to the hydroxyl group may influence its binding affinity to enzymes or receptors. Such interactions could lead to modulation of biological pathways, making it a candidate for further pharmacological investigation.
Several compounds share structural similarities with 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile, each exhibiting unique properties:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-(3-Methylphenyl)cyclopentane-1-carbonitrile | Contains a methyl group on the phenyl ring | Potentially different reactivity and activity |
| 1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile | Hydroxyl group at the para position | May exhibit different biological activity |
| 1-Phenylcyclopentane-1-carbonitrile | Lacks hydroxyl and cyano groups | Different reactivity profile |
| 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile | Cyclohexane instead of cyclopentane | Altered steric and electronic properties |
These comparisons highlight how modifications in structure can significantly affect chemical behavior and biological activity, emphasizing the uniqueness of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile within this class of compounds.